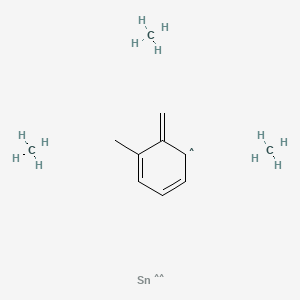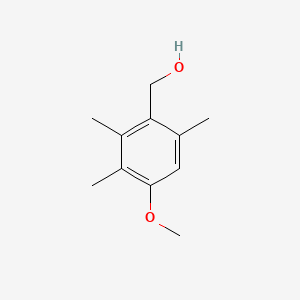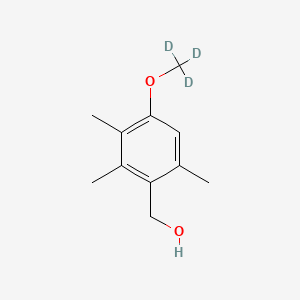
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine, also known as R547, is a selective inhibitor of cyclin-dependent kinase (CDK) 9, a key regulator of gene transcription. R547 has been extensively studied for its potential applications in cancer therapy and other diseases.
作用机制
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine selectively inhibits CDK9, a key regulator of gene transcription. CDK9 is a subunit of the positive transcription elongation factor b (P-TEFb) complex, which is responsible for the phosphorylation of RNA polymerase II and the release of paused RNA polymerase II from promoter-proximal regions. By inhibiting CDK9, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine prevents the phosphorylation of RNA polymerase II and the release of paused RNA polymerase II, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been shown to selectively inhibit CDK9 with an IC50 of 2.5 nM in vitro. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been shown to inhibit tumor growth in mouse xenograft models of breast cancer and leukemia. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has also been shown to enhance the efficacy of other cancer therapies, such as radiation therapy and chemotherapy.
实验室实验的优点和局限性
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has several advantages for lab experiments. It is a highly selective inhibitor of CDK9, with minimal off-target effects. It is also relatively easy to synthesize and purify. However, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has not been extensively studied in non-cancer diseases, so its potential applications in other diseases are not well understood.
未来方向
There are several future directions for the study of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine. One area of interest is the development of combination therapies using 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine and other cancer therapies, such as immunotherapy and targeted therapy. Another area of interest is the study of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine in non-cancer diseases, such as inflammatory diseases and viral infections. Finally, further studies are needed to fully understand the mechanism of action of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine and its potential applications in various diseases.
合成方法
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine can be synthesized through a multistep process involving the reaction of 3-cyanopyridine with 4-methylquinoline-2-amine, followed by the reaction with 2-chloro-5-iodopyrimidine. The resulting compound is then purified through column chromatography and recrystallization. The final product is a white crystalline powder with a purity of over 98%.
科学研究应用
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been extensively studied for its potential applications in cancer therapy. CDK9 is a key regulator of gene transcription, and its overexpression has been linked to the development and progression of various cancers. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine selectively inhibits CDK9, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis in cancer cells. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy and safety in cancer patients.
属性
IUPAC Name |
5-pyrimidin-5-yl-N-(quinolin-4-ylmethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-4-19-18(3-1)14(5-6-23-19)11-24-17-7-15(8-20-12-17)16-9-21-13-22-10-16/h1-10,12-13,24H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZVPYGJYNXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=CN=CC(=C3)C4=CN=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652654 |
Source


|
| Record name | 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076198-59-8 |
Source


|
| Record name | N-[5-(5-Pyrimidinyl)-3-pyridinyl]-4-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

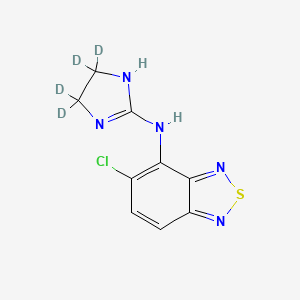
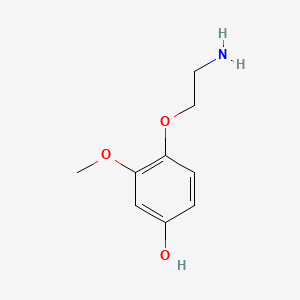
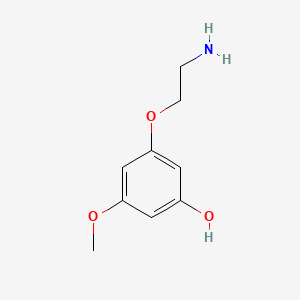
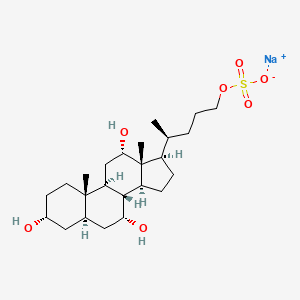

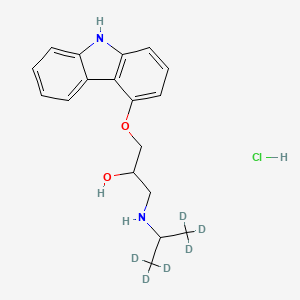
![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)
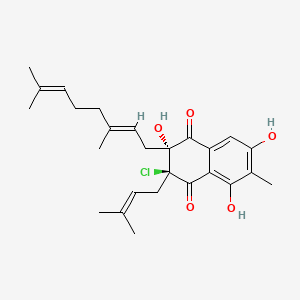
![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)
